N-(2,5-dimethoxyphenyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-26-11-3-4-14(27-2)13(7-11)20-15(24)9-21-10-18-16-12(17(21)25)8-19-22(16)5-6-23/h3-4,7-8,10,23H,5-6,9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISXFEXNNITLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound that incorporates a pyrazolo[3,4-d]pyrimidine structure, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and literature.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazolo[3,4-d]pyrimidine moiety is particularly significant as it is associated with various pharmacological properties.
Biological Activity Overview
The biological activities of compounds similar to this compound include:
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidines have been reported to exhibit significant anticancer properties. For instance, compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549. Studies indicate that modifications in the structure can enhance their potency against specific cancer types .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazolo derivatives has been documented, suggesting that the compound may modulate inflammatory pathways effectively .
- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, indicating a broad spectrum of antimicrobial action .
Anticancer Studies
Recent research has highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in inhibiting cancer cell proliferation. For example:
These findings suggest that structural modifications can lead to enhanced anticancer activity.
Anti-inflammatory Studies
Studies on related pyrazole compounds indicate their potential as anti-inflammatory agents. For instance, certain derivatives have been found to inhibit pro-inflammatory cytokines in vitro, showcasing their therapeutic potential in treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. The study revealed that specific substitutions at the C-2 and N-3 positions significantly improved the compounds' inhibitory effects on cancer cell growth .
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory potential of compounds containing pyrazole scaffolds. Pyrazoles are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound may exhibit similar properties due to its structural features.
Case Study: COX-II Inhibition
A study focusing on pyrazole derivatives reported that certain compounds showed significant selectivity and potency against COX-II, an enzyme implicated in inflammation and pain. For instance, compounds with similar structural motifs demonstrated IC50 values as low as 0.011 μM against COX-II, indicating strong inhibitory effects . The potential of N-(2,5-dimethoxyphenyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide in this regard remains to be fully explored.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further investigation.
Case Study: Screening for Anticancer Activity
In a screening study involving multicellular spheroids, researchers identified novel anticancer compounds based on their ability to inhibit tumor growth effectively. Compounds with structural similarities to this compound were found to disrupt cellular proliferation and induce apoptosis in cancer cell lines . This suggests a promising avenue for the development of new anticancer therapies.
Neuroprotective Effects
The role of N-methyl-D-aspartate receptors (NMDARs) in neurological disorders has prompted research into compounds that can modulate their activity. Given the structural characteristics of this compound, it may possess neuroprotective properties.
Case Study: NMDAR Modulation
Research on dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives has shown that they can act as positive allosteric modulators of NMDARs. These compounds enhance the receptor's response without directly activating it, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and schizophrenia . Investigating whether this compound exhibits similar modulation could yield valuable insights.
Summary Table of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
